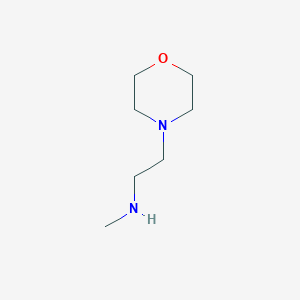

N-Methyl-2-morpholinoethanamine

Übersicht

Beschreibung

N-Methyl-2-morpholinoethanamine is a chemical compound related to morpholine derivatives, which are of interest in various chemical and pharmacological studies. The compound is structurally characterized by the presence of a morpholine ring, which is a six-membered heterocycle containing both nitrogen and oxygen atoms, and an ethanamine group with a methyl substitution. This structure is a common motif in molecules with potential biological activity, such as antihypertensive agents .

Synthesis Analysis

The synthesis of this compound and its derivatives can be complex, involving multiple steps and various starting materials. For instance, a related compound, N-(2, 5-[2-13C]dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride, was synthesized for metabolic studies in five steps starting from 2, 5-[1-13C]hexanedione . Another synthesis approach for deuterium-labelled N-methylmorpholine derivatives involves starting materials such as ethyleneoxide-d4 and methylamine-d5 . Additionally, N-(2-aminoethyl)morpholine was synthesized from ethanolamine and morpholine, with detailed process yields and purity levels reported . The synthesis of N Methyl morpholine, a closely related compound, was achieved starting from dichloroethyl ether and methylamine, with sodium hydroxide as a reagent, yielding a product with high purity .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the morpholine ring and the attached ethanamine group. The morpholine ring is a versatile moiety that can engage in various chemical reactions and is a key structural element in many pharmacologically active compounds. The molecular structure of N-methyl morpholine was further elucidated using time-resolved photoionization-photoelectron spectroscopy, which revealed the dynamics of a coherent vibrational wavepacket in Rydberg-excited N-methyl morpholine .

Chemical Reactions Analysis

The reactivity of this compound and its derivatives can be inferred from the studies on related compounds. For example, the synthesis of deuterium-labelled morpholinium complexes indicates that morpholine and its methylated derivatives do not easily undergo deuterium exchange under certain conditions . The chemical reactions involved in the synthesis of these compounds are often carefully optimized to achieve high yields and selectivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are crucial for their potential applications. The synthesis of N-(2-aminoethyl)morpholine reported a high purity level of 99.5% for the compound, which is essential for subsequent applications . The yield and purity of the synthesized N Methyl morpholine were optimized under specific reaction conditions, resulting in a high-quality product suitable for further use . The observation of vibrational wavepacket dynamics in N-methyl morpholine provides insights into the physical properties of the molecule, such as its vibrational modes and dephasing times .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

- N-Methyl-2-morpholinoethanamine can be prepared efficiently through a synthetic route involving morpholine as the starting material. Key steps include Michael addition, hydrazinolysis, and Curtius rearrangements, with a total yield of 81.8% reported in a convenient process (Yao et al., 2010).

Antimicrobial Agents

- This compound has been used in the design and synthesis of new 1,2,4-triazole derivatives containing morpholine moiety, which demonstrated significant antimicrobial activities (Sahin et al., 2012).

Catalytic Applications

- Novel N-methyl morpholine based ionic liquids with 1,2-propanediol group have been synthesized and used as catalysts for Knoevenagel condensation, showing efficiency in various reactions (Xu et al., 2017).

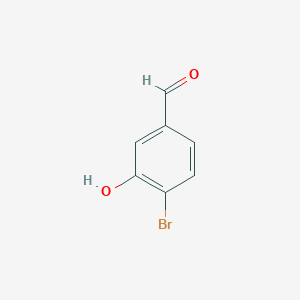

Chemosensor Development

- 2-((2-morpholinoethylimino)methyl)-4-bromophenol, synthesized by condensation between 5-bromo-2-hydroxybenzaldehyde and this compound, has been used as a dual chemosensor for detecting Zn2+ and H2AsO4– ions (Maity et al., 2021).

Phospholipid Metabolism in Tumor Cells

- In a study on melanoma tumors, this compound was implicated as part of the changed phospholipid metabolism phenotype in response to the antineoplastic drug cystemustine (Morvan et al., 2002).

Anti-Oxidant Activity

- α-Aminophosphonates synthesized using this compound showed significant antioxidant activity, indicating potential therapeutic applications (Reddy et al., 2016).

Wirkmechanismus

Target of Action

N-Methyl-2-morpholinoethanamine, a derivative of 2-Morpholinoethanamine, is an experimental small molecule 2-morpholinoethanamine has been found to interact with cathepsin d, a human protein .

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes

Biochemical Pathways

The compound is known to be involved in the synthesis of various heterocyclic compounds . More research is needed to fully understand the biochemical pathways and their downstream effects.

Result of Action

It is known that the compound is involved in the synthesis of various heterocyclic compounds

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound was immobilized on the surface of nanosheet graphene oxide using a non-toxic, green, and simple method . This resulted in the preparation of a bifunctional acid-base nanocatalyst . The catalytic reactivity of the composite was investigated in the one-pot synthesis of some benzo[b]pyran, pyrano[3,2-c] chromene, and polyhydroquinoline derivatives .

Safety and Hazards

The safety data sheet for N-Methyl-2-morpholinoethanamine recommends washing face, hands, and any exposed skin thoroughly after handling . It also advises not to eat, drink, or smoke when using this product . Protective gloves, clothing, eye protection, and face protection should be worn . It should be used only outdoors or in a well-ventilated area .

Zukünftige Richtungen

The synthesis of 2-morpholinoethanamine, a key intermediate of N-Methyl-2-morpholinoethanamine, has been improved to overcome the problems of conventional methods . The new method is simple, practical, and considers factors such as cost, practicability, waste disposal, and simplicity of purification . This suggests that future research may continue to focus on improving the synthesis process of such compounds.

Eigenschaften

IUPAC Name |

N-methyl-2-morpholin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-8-2-3-9-4-6-10-7-5-9/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXPJKGWWPWBTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566416 | |

| Record name | N-Methyl-2-(morpholin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41239-40-1 | |

| Record name | N-Methyl-2-(morpholin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[2-(morpholin-4-yl)ethyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1283304.png)